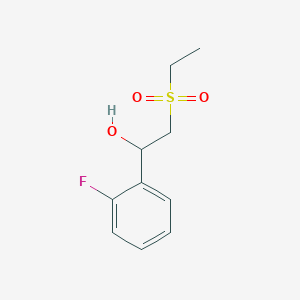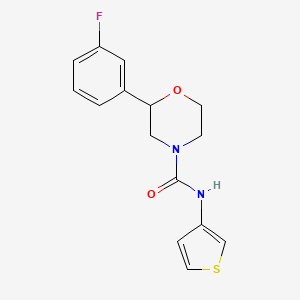![molecular formula C17H19BrN2O4 B6627478 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid](/img/structure/B6627478.png)
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid, also known as Boc-L-Pro-L-Phe(4-Br)-L-Pro-L-Pip-COOH, is a chemical compound used in scientific research. It is a peptide that has been synthesized for its potential use in drug development.
作用機序
The mechanism of action of 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can prevent the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes involved in cancer progression, as well as to have antimicrobial and antifungal properties. Additionally, it has been investigated for its potential use in drug delivery systems.
実験室実験の利点と制限
One advantage of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in studying the progression of diseases such as cancer. Additionally, the peptide has been shown to have antimicrobial and antifungal properties, which can be useful in studying the effects of these types of microorganisms on human health.
One limitation of using 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH in lab experiments is its potential for toxicity. As with any chemical compound, it is important to use caution when handling and working with this peptide.
将来の方向性
There are several potential future directions for research involving 1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH. One area of interest is its potential use in drug delivery systems. Additionally, further investigation into the peptide's antimicrobial and antifungal properties could lead to the development of new treatments for infections caused by these types of microorganisms. Finally, continued research into the mechanisms of action of the peptide could provide insight into the progression of diseases such as cancer.
合成法
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids until the desired peptide sequence is obtained. After the peptide chain is complete, the final product is cleaved from the solid support and purified.
科学的研究の応用
1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acidPhe(4-Br)-L-Pro-L-Pip-COOH has been used in scientific research for its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of enzymes involved in the progression of cancer and other diseases. Additionally, it has been investigated for its potential use in drug delivery systems.
特性
IUPAC Name |
1-[1-(2-bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c18-12-5-1-2-6-13(12)20-10-8-11(16(20)22)15(21)19-9-4-3-7-14(19)17(23)24/h1-2,5-6,11,14H,3-4,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVMMPKZVRVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CCN(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)

![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)



![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)

![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)

![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone](/img/structure/B6627472.png)
![[3-[2-(Furan-2-yl)-2-hydroxyethyl]morpholin-4-yl]-[4-(5-methyl-3,4-dihydropyrazol-2-yl)phenyl]methanone](/img/structure/B6627484.png)